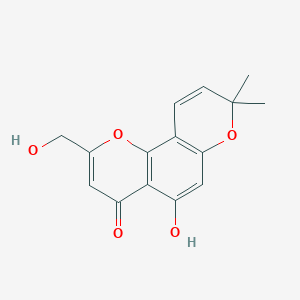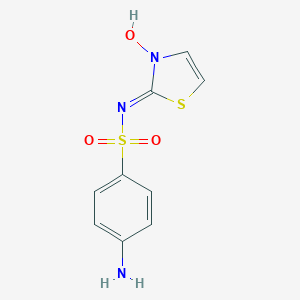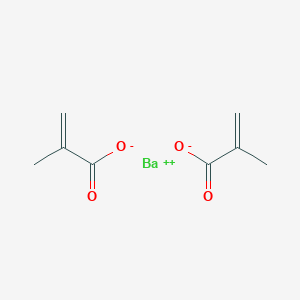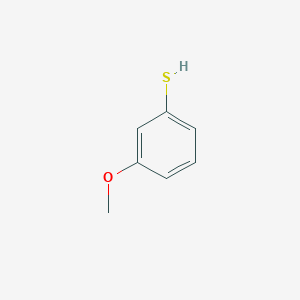![molecular formula C7H5N3O B100659 Pyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 16952-64-0](/img/structure/B100659.png)
Pyrido[4,3-d]pyrimidin-4(3H)-one
Overview
Description
Pyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to a broader class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities and pharmaceutical applications. These compounds are structurally similar to nitrogen bases found in DNA and RNA, making them attractive scaffolds for drug discovery due to their potential to interact with various biological receptors .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines and their derivatives has been a subject of interest in recent research. One approach involves a one-pot three-component synthesis using a nanocatalyst, which allows for the rapid generation of pyrido[2,3-d]pyrimidine derivatives under solvent-free conditions, offering a green and efficient method with excellent yields . Another method reported the synthesis of pyrido[1,2-a]pyrimidin-2-ones through the acylation of lithium amide bases of 2-aminopyridines with alkynoate esters, followed by cyclization under thermal conditions, providing excellent regioselectivity . Additionally, a one-pot synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been developed, characterized by step economy and reduced catalyst loading .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and FT-IR. Theoretical calculations, including density functional theory (DFT) and time-dependent DFT, have been employed to support the experimental data and to understand the photophysical properties of these compounds .
Chemical Reactions Analysis
The reactivity of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives has been explored in various chemical reactions. For instance, Vilsmeier reagents have been used for the one-pot synthesis of pyrimidin-4(3H)-ones, involving sequential halogenation, formylation, and intramolecular nucleophilic cyclization . Moreover, the reactivity of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones towards different reagents has been studied, leading to the discovery of compounds with significant analgesic and anti-inflammatory activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives vary significantly, influencing their biopharmaceutical properties. For example, the solubility, permeability, and predicted human in vivo intrinsic clearance values of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones show a broad range, reflecting their structural diversity . The photophysical properties of chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one derivatives, such as molar extinction coefficient, Stokes shift, and quantum yield, have also been evaluated, providing insights into their potential applications .
Scientific Research Applications
Synthesis Methods and Variants
Pyrido[4,3-d]pyrimidin-4(3H)-one has been a subject of interest due to its chemical structure and potential applications. The synthesis of quinazolin-4(3H)-ones, closely related to this compound, has been explored through amidine arylation methods, demonstrating the versatility of this compound in forming substituted quinazolin-4(3H)-ones (Li et al., 2013). Additionally, Pyrido[4,3-d]pyrimidin-4(3H)-ones have been synthesized from 4-amino-nicotinic acid, expanding the methodologies available for its production (Ismail & Wibberley, 1967).
Biomedical Applications
In the field of biomedicine, pyrido[2,3-d]pyrimidines, which include this compound, have been identified as important heterocyclic scaffolds. Their similarity to nitrogen bases in DNA and RNA makes them significant for various biomedical applications (Jubete et al., 2019). These compounds have been shown to possess a range of biological activities, including antimicrobial properties (Farghaly & Hassaneen, 2013), making them valuable in pharmaceutical research.
Chemical Properties and Reactions
The this compound structure has been extensively studied for its chemical properties and reactions. Research has shown various synthetic routes and mechanistic pathways for the creation of this moiety, highlighting its versatility in chemical syntheses (Elattar & Mert, 2016).
Drug Discovery and Development
In drug discovery, this compound and its derivatives have been evaluated for their potential in treating various diseases. For example, quinazolinones and pyrido[3,4-d]pyrimidin-4-ones have shown promise as orally active inhibitors for the treatment of osteoarthritis, demonstrating the therapeutic potential of this compound (Li et al., 2008).
Biopharmaceutical Profiling
The biopharmaceutical profiling of pyrido[4,3-d]pyrimidines has been conducted to understand their drug-like properties. This research has highlighted the influence of various substituents on the core structure, affecting their solubility, permeability, and metabolic stability, crucial factors in drug development (Wuyts et al., 2013).
Mechanism of Action
Future Directions
The future directions of research on Pyrido[4,3-d]pyrimidin-4(3H)-one could involve further exploration of its potential applications in medicinal chemistry, particularly as inhibitors of histone lysine demethylases . Additionally, more research could be done to explore the properties of various derivatives of this compound .
properties
IUPAC Name |
3H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADMRAMXLLLVGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343501 | |
| Record name | Pyrido[4,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16952-64-0 | |
| Record name | Pyrido[4,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: A key target for these compounds is the Calcium Sensing Receptor (CaSR). [] Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives act as antagonists of CaSR, potentially impacting bone mineral homeostasis. [, ] This antagonistic action makes them promising candidates for exploring therapies for conditions like osteoporosis. [] Further research has focused on their potential as microsomal prostaglandin E2 Synthase-1 inhibitors. [, ] These enzymes play a role in inflammation, making such inhibitors of interest for inflammatory diseases.
A: While the core structure of this compound is consistent, numerous derivatives exist with variations in substituents. Therefore, providing specific details like molecular formula and weight requires considering each derivative separately. Spectroscopic data, including 1H NMR, IR, MS, and elemental analysis, have been used to confirm the structure of newly synthesized derivatives. [, , , , , , , , ] Single-crystal X-ray diffraction studies have also provided detailed structural insights for several specific derivatives. [, , , , , , ]
ANone: The research primarily focuses on this compound derivatives as biologically active compounds rather than catalysts. Therefore, information regarding their catalytic properties, reaction mechanisms, selectivity, and applications in catalytic processes is limited within the provided context.
A: Density Functional Theory (DFT) calculations have been employed to investigate the electronic factors influencing the inhibitory activity of this compound derivatives against mPGES-1. [] These calculations, performed at the B3LYP/6-31G(d,p) level, aimed to uncover the relationship between electronic structure and inhibitory potency. [] Furthermore, molecular docking simulations were performed using a crystal structure of human mPGES-1 to complement the DFT studies. [] These simulations helped propose a partial pharmacophore and suggested potential interactions between specific atoms in the derivatives and amino acid residues within the enzyme's active site. []
A: Research highlights the impact of structural modifications on the biological activity of these compounds. [, , , , , , , ] For example, introducing a trifluoromethyl group at the 5-position was found to improve oral activity and pharmacokinetic properties. [, ] Studies on piperazinyl this compound derivatives revealed that small alkyl groups at the 3-position and specific piperazinyl-butyl groups at the 2-position enhanced their binding affinity to the α2δ-1 subunit of voltage-gated calcium channels. [] These findings suggest that modifications to the core structure can significantly influence potency, selectivity, and other pharmacological characteristics. [, , , , , , , , ]
A: Research primarily focuses on synthesizing and evaluating the biological activity of these compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While specific details regarding their stability under various conditions and formulation strategies to enhance stability, solubility, or bioavailability are limited in the provided context, the advancement of certain derivatives to preclinical studies suggests efforts to address these aspects. []
A: While the provided research mentions in vivo safety assessments of a specific this compound derivative in rats, it lacks detailed information about specific in vitro and in vivo efficacy studies, including cell-based assays and animal models. [] The research primarily focuses on synthesis, structural characterization, and preliminary activity evaluations. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Further research is necessary to evaluate their efficacy thoroughly.
ANone: As the research primarily focuses on the initial stages of drug discovery and development for this compound derivatives, information regarding resistance mechanisms and cross-resistance profiles is currently limited.
A: Research indicates that while some this compound derivatives exhibit promising pharmacological activity, they may also present toxicological challenges. [] For instance, a specific derivative, (R)-2-(2-hydroxyphenyl)-3-(1-phenylpropan-2-yl)-5-(trifluoromethyl)this compound (compound 1), demonstrated a potential for reactive metabolite (RM) formation, specifically through glutathione (GSH) conjugation, in human liver microsomes. [] This metabolic pathway involved CYP3A4-mediated oxidation of the phenol ring to a catechol, which could be further oxidized to an electrophilic ortho-quinone species. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)
![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)











